6-Methyl-1-oxaspiro[2.5]octane
Overview
Description
6-Methyl-1-oxaspiro[2.5]octane is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dipeptide Synthons
6-Methyl-1-oxaspiro[2.5]octane, a variant of 1-oxaspiro[2.5]octane compounds, has applications in the field of peptide synthesis. For example, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a related compound, has been used as a novel class of dipeptide synthons in the synthesis of peptides, including the nonapeptide analogue of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Functionalized Derivatives
Functionalized derivatives of 1-oxaspiro[2.5]octane, closely related to this compound, have been synthesized and characterized, highlighting their importance in various bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Enzymatic Kinetic Resolution
Research on the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes, including compounds similar to this compound, by yeast epoxide hydrolase from Rhodotorula glutinis has been conducted. This study aids in understanding the substrate specificity and stereoselectivity of the enzyme towards these substrates (Weijers, Meeuwse, Herpers, Franssen, & Sudhölter, 2005).
Safety and Hazards
The safety data sheet for 6-Methyl-1-oxaspiro[2.5]octane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-1-oxaspiro[2.5]octane is the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis . This enzyme plays a crucial role in the detoxification of spiroepoxides, which are a common motif in many biologically active compounds .
Mode of Action
This compound interacts with its target, YEH, in a stereochemistry-dependent manner . The compound’s O-axial C3 epimers are predominantly responsible for biological activity . These epimers are hydrolyzed faster by YEH than their O-equatorial counterparts . The type of substitution on the cyclohexane ring greatly influences this stereochemical preference .
Biochemical Pathways
The action of this compound involves the enzymatic detoxification of spiroepoxides . This process is facilitated by YEH, which preferentially hydrolyzes the O-axial C3 epimers of the compound
Pharmacokinetics
The pharmacokinetic properties of 6-Methyl-1-oxaspiro[2The compound’s molecular weight of 12620 suggests that it may have favorable bioavailability characteristics
Result of Action
The primary result of this compound’s action is the detoxification of spiroepoxides . This is achieved through the preferential hydrolysis of the compound’s O-axial C3 epimers by YEH
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other compounds and the stereochemical environment . For instance, the type of substitution on the cyclohexane ring can greatly affect the compound’s interaction with YEH . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
6-Methyl-1-oxaspiro[2.5]octane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleotides through π-alkyl linkage . These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. The compound’s unique structure allows it to participate in specific binding interactions, which can modulate the function of biomolecules it interacts with.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleotides can impact gene expression by altering the transcriptional activity of certain genes . Additionally, its effects on cellular metabolism can lead to changes in the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, leading to inhibition or activation of these biomolecules . This can result in downstream effects on biochemical pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation over time, which can affect its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects can be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
6-methyl-1-oxaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHPDHDKIVFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562230 | |
Record name | 6-Methyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38709-71-6 | |
Record name | 6-Methyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.